An In-Depth Technical Guide to Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate and its Class of α,α-Difluoro-α-Aryl Esters
An In-Depth Technical Guide to Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate and its Class of α,α-Difluoro-α-Aryl Esters
Introduction
Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. It belongs to the class of α,α-difluoro-α-aryl esters, a structural motif recognized for its ability to confer unique and advantageous properties upon bioactive molecules. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3]
The presence of the geminal difluoro group at the α-position to the ester is particularly notable. This group can act as a bioisostere for carbonyl or ether functionalities and, due to the high bond energy of the C-F bond, it often serves to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[4][5] This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, spectroscopic characterization, and potential applications of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate, drawing upon established principles and data from closely related structural analogs.
Part 1: Molecular Profile and Physicochemical Properties
The core structure consists of a 3,4-dichlorophenyl ring attached to a difluoroacetic acid ethyl ester moiety at the alpha carbon. This combination of a halogenated aromatic ring and a difluorinated ester group dictates its chemical behavior and potential utility.
Caption: Chemical structure of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate.
Physicochemical Data Summary
| Property | Value / Predicted Value | Source / Justification |
| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate | - |
| Molecular Formula | C₁₀H₈Cl₂F₂O₂ | - |
| Molecular Weight | 269.07 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Based on analogs like ethyl 2,2-difluoroacetate (liquid) and ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (liquid).[6][7] |
| Boiling Point | > 100 °C | The parent, ethyl difluoroacetate, boils at 99.2 °C. The addition of the dichlorophenyl group will significantly increase the molecular weight and intermolecular forces, raising the boiling point. |
| Density | > 1.18 g/mL | The parent, ethyl difluoroacetate, has a density of 1.18 g/mL. The heavy chlorine atoms will increase the density substantially. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) | General property for similar organic esters. |
Part 2: Synthesis and Reactivity
The synthesis of α,α-difluoro-α-aryl esters can be approached through several modern synthetic methodologies. The Reformatsky reaction is a classic and robust method for forming the carbon-carbon bond adjacent to the difluoroester moiety.[8][9] This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc.[10]
Key Synthetic Precursor: Ethyl Bromodifluoroacetate
The primary building block for the synthesis is ethyl bromodifluoroacetate. This reagent serves as an electrophilic source of the "-CF₂COOEt" group and is used to generate the corresponding organozinc nucleophile (a Reformatsky reagent) in situ.[11][12]
Caption: Workflow for a classic Reformatsky reaction to synthesize a β-hydroxy ester.
Experimental Protocol: Proposed Synthesis via Reformatsky Reaction
Note: The direct synthesis of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is non-trivial. The following protocol outlines the synthesis of its β-hydroxy precursor, a common intermediate that can be further modified.
Objective: To synthesize ethyl 2,2-difluoro-3-hydroxy-3-(3,4-dichlorophenyl)propanoate.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Zinc dust, activated (e.g., with I₂ or 1,2-dibromoethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Methodology:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Zinc Activation: The flask is charged with activated zinc dust (1.5 equivalents). Anhydrous THF is added to create a slurry.
-
Reagent Preparation: A solution of 3,4-dichlorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is prepared and loaded into the dropping funnel.
-
Initiation and Reaction: A small portion of the aldehyde/ester solution is added to the zinc slurry. The reaction mixture may require gentle heating to initiate the exothermic formation of the organozinc reagent. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
Causality Insight: The dropwise addition is crucial to control the exothermic reaction and to keep the concentration of the highly reactive organozinc reagent low, minimizing side reactions. The reaction is self-validating as the consumption of the metallic zinc and the formation of a grayish, cloudy solution indicates progress.
-
-
Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure full consumption of the starting materials, monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting zinc alkoxide and dissolves the zinc salts.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure β-hydroxy ester.
Part 3: Predicted Spectroscopic Characterization
No experimental spectra for the title compound are available. However, its spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[13][14]
¹H NMR
-
Aromatic Region (δ 7.5-7.8 ppm): Three protons on the dichlorophenyl ring will appear as a complex multiplet system. The proton at C2 (between the two chlorine atoms) will likely be the most deshielded.
-
Ethyl Ester Methylene (δ ~4.3 ppm): A quartet resulting from coupling to the adjacent methyl group.
-
Ethyl Ester Methyl (δ ~1.3 ppm): A triplet resulting from coupling to the adjacent methylene group.
¹³C NMR
-
Carbonyl Carbon (C=O): Expected around δ 163-165 ppm. This signal will be a triplet due to coupling with the two adjacent fluorine atoms (¹J_CF).
-
Difluoro Carbon (CF₂): Expected around δ 115 ppm. This signal will also be a triplet due to the one-bond coupling to the two fluorine atoms (¹J_CF).
-
Aromatic Carbons: Six distinct signals are expected in the δ 125-140 ppm range. The carbons directly bonded to chlorine will be significantly shifted. Carbons will also exhibit smaller C-F couplings.
-
Ethyl Group: Signals for the -CH₂- (δ ~63 ppm) and -CH₃ (δ ~14 ppm) will be present.
¹⁹F NMR
-
A single signal is expected for the two equivalent fluorine atoms. The absence of adjacent protons means this signal will likely be a singlet. Its chemical shift would be in the characteristic range for α,α-difluoroesters.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (269.07) will be observed.
-
Isotopic Pattern: A characteristic pattern for two chlorine atoms will be prominent for the molecular ion and chlorine-containing fragments. This will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
-
Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, M-45) and the entire ester functional group (-•COOCH₂CH₃, M-73).
Part 4: Applications and Future Directions
Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is not a final product but a valuable chemical intermediate. Its structure is a launchpad for the synthesis of more complex molecules with potential biological activity.
-
Pharmaceutical Development: The compound serves as a key building block.[7] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides. These derivatives could be explored as potential antifungal agents, CNS agents, or enzyme inhibitors, leveraging the metabolic stability conferred by the difluoro group.[15][16]
-
Agrochemical Research: The dichlorophenyl motif is common in herbicides and fungicides. Introducing the difluoroacetate group could lead to new classes of agrochemicals with modified modes of action, improved environmental persistence, or enhanced potency.[15]
-
Positron Emission Tomography (PET): The synthesis of the ¹⁸F-labeled version of this compound or its derivatives is a promising avenue.[17] The resulting radiotracers could be used in preclinical research to study drug distribution and target engagement in vivo.
Part 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is not available, its handling precautions should be based on the known hazards of its parent compound, ethyl difluoroacetate.
-
Hazards: Assumed to be a flammable liquid.[18][19] Causes severe skin burns and eye damage.[20] May emit toxic fumes (e.g., HCl, HF, CO) upon combustion.[21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Keep away from strong oxidizing agents.[21]
References
-
Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. ResearchGate. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central (PMC). [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PubMed Central (PMC). [Link]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC). [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Preparation of the difluoro-Reformatsky reagent 9 and Schlenk-type equilibrium. ResearchGate. [Link]
-
Advances in the synthesis of α,α‐difluoro‐γ‐lactams. ResearchGate. [Link]
-
ethyl 2-(2,4-dichlorophenyl)-2,2-difluoroacetate. MySkinRecipes. [Link]
-
Ethyl-2,2-difluoro-2-(3,4-difluorophenyl)acetate. MySkinRecipes. [Link]
-
Ethyl difluoroacetate. PubChem, NIH. [Link]
-
SAFETY DATA SHEET - Ethyl difluoroacetate. Thermo Fisher Scientific. [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, ACS Publications. [Link]
- Preparation method of ethyl difluoroacetate and intermediate thereof.
-
Advances in the synthesis of α,α‐difluoro‐γ‐lactams. Scilit. [Link]
-
Reformatsky reaction. Wikipedia. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. National Library of Medicine. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]
- Synthesis method of ethyl difluoroacetoacetate.
-
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-arylpropiolamides. The Royal Society of Chemistry. [Link]
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemxyne.com [chemxyne.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 13. rsc.org [rsc.org]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. ethyl 2-(2,4-dichlorophenyl)-2,2-difluoroacetate [myskinrecipes.com]
- 16. Ethyl-2,2-difluoro-2-(3,4-difluorophenyl)acetate [myskinrecipes.com]
- 17. researchgate.net [researchgate.net]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
